REACTION_SMILES
|
[C:17](=[O:18])([O-:19])[O-:20].[CH3:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([nH:7][c:8](=[O:10])[o:9]2)[cH:11]1.[Cl:12][CH2:13][CH2:14][CH2:15][I:16].[Cs+:21].[Cs+:22]>>[CH3:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([n:7]([CH2:15][CH2:14][CH2:13][Cl:12])[c:8](=[O:10])[o:9]2)[cH:11]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc2oc(=O)[nH]c2c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCCI
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc2oc(=O)n(CCCCl)c2c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |